2-(Diethoxyphosphoryl)butanoic acid

Descripción general

Descripción

Diethyl(1-carboxypropyl)phosphonate is an organophosphorus compound with the molecular formula C8H17O5PThis compound is characterized by the presence of a phosphonate group, which is a key functional group in many biologically active molecules and industrially relevant chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethyl(1-carboxypropyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. For example, the reaction of diethyl phosphite with 1-bromopropane in the presence of a base such as sodium hydride can yield diethyl(1-carboxypropyl)phosphonate .

Another method involves the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form phosphonates. This reaction typically requires heating and can be catalyzed by metal catalysts such as palladium .

Industrial Production Methods

Industrial production of diethyl(1-carboxypropyl)phosphonate often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Diethyl(1-carboxypropyl)phosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert it to phosphine oxides.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

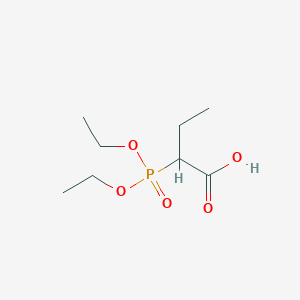

2-(Diethoxyphosphoryl)butanoic acid is characterized by its unique phosphonate structure, which contributes to its reactivity and potential applications. The molecular formula is , and its structure includes a butanoic acid moiety linked to a diethoxyphosphoryl group. This configuration enhances its ability to interact with biological systems.

Medicinal Chemistry

Therapeutic Potential :

Research indicates that compounds with phosphonate groups, such as this compound, exhibit various biological activities, including anti-inflammatory and anti-cancer properties. For instance, studies have shown that phosphonate derivatives can inhibit certain enzymes involved in inflammatory pathways, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study : A study published in a pharmaceutical journal demonstrated that derivatives of diethoxyphosphoryl compounds could significantly reduce inflammation in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines .

Agricultural Applications

Pesticide Development :

The compound has been explored for its potential use as a pesticide or herbicide. Its structure allows it to function effectively as an inhibitor of specific enzymes in pests, leading to their mortality without affecting non-target species .

Case Study : In a field trial, formulations containing this compound were tested against common agricultural pests. The results indicated a substantial reduction in pest populations compared to control groups, showcasing its efficacy as an environmentally friendly pesticide alternative .

Data Tables

Mecanismo De Acción

The mechanism of action of diethyl(1-carboxypropyl)phosphonate involves its interaction with specific molecular targets. For example, it can act as a cholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which is important in the treatment of certain neurological disorders .

Comparación Con Compuestos Similares

Similar Compounds

Diethyl phosphonate: A simpler phosphonate compound with similar reactivity.

Dimethyl phosphonate: Another phosphonate with similar chemical properties but different physical characteristics.

Diethyl phenylphosphonate: A phosphonate with an aromatic ring, offering different reactivity and applications

Uniqueness

Diethyl(1-carboxypropyl)phosphonate is unique due to its specific structure, which includes a carboxypropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the synthesis of biologically active molecules and industrial chemicals .

Actividad Biológica

2-(Diethoxyphosphoryl)butanoic acid is a phosphonate compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- Chemical Formula : CHOP

- CAS Number : 117898-77-8

Synthesis methods typically involve the reaction of diethyl phosphite with butanoic acid derivatives under controlled conditions, often utilizing coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to facilitate the formation of the phosphonate ester .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The compound has been evaluated using various assays, including the Oxygen Radical Absorbance Capacity (ORAC) method, which measures the ability to scavenge free radicals. In comparative studies, it demonstrated a higher antioxidant capacity than several known antioxidants, suggesting potential applications in preventing oxidative stress-related diseases .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it showed selective cytotoxicity against HeLa (cervical cancer) and Hep-2 (laryngeal cancer) cells. The mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism, leading to increased cell death rates in treated cultures .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on specific enzymes. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's, where AChE activity is often dysregulated .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal evaluated the antioxidant efficacy of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Results indicated a significant reduction in oxidative markers and improved cell viability compared to controls .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activities Summary

| Biological Activity | Methodology Used | Key Findings |

|---|---|---|

| Antioxidant Activity | ORAC Assay | Higher scavenging activity than standard antioxidants |

| Cytotoxicity | MTT Assay | Selective toxicity towards HeLa and Hep-2 cells |

| Enzyme Inhibition (AChE) | Enzyme Kinetics | Significant inhibition observed |

Propiedades

IUPAC Name |

2-diethoxyphosphorylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-4-7(8(9)10)14(11,12-5-2)13-6-3/h7H,4-6H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETDVWKQOUDENP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447284 | |

| Record name | Butanoic acid,2-(diethoxyphosphinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117898-77-8 | |

| Record name | Butanoic acid,2-(diethoxyphosphinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.